![molecular formula C18H13N5S B5596978 4-[(1-naphthylmethylene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5596978.png)

4-[(1-naphthylmethylene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of triazole derivatives, including 4-[(1-naphthylmethylene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol, often involves multi-step reaction sequences. A common approach for synthesizing such compounds includes the condensation of amines with aldehydes to form Schiff bases, followed by cyclo-condensation reactions with thioacetic acid or hydrazine hydrate to form the triazole core. For instance, Dave et al. (2007) describe a synthesis route starting from methyl nicotinate through a multi-step process, where the compound reacts with various aromatic aldehydes in the presence of glacial acetic acid to yield substituted triazoles (Dave et al., 2007).

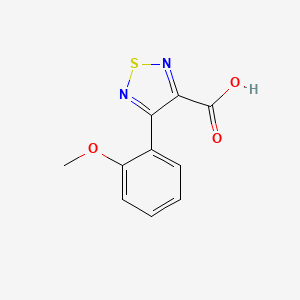

Molecular Structure Analysis

The molecular structure of triazole derivatives is characterized by the presence of a triazole ring, which can be substituted at various positions to yield a wide range of derivatives with different chemical and physical properties. The molecular structure of such compounds is often analyzed using spectroscopic methods (NMR, IR, UV-Vis) and X-ray crystallography. Sancak et al. (2007) have utilized Ab initio calculations alongside experimental data to provide detailed insights into the structural properties of triazole Schiff base derivatives (Sancak et al., 2007).

Chemical Reactions and Properties

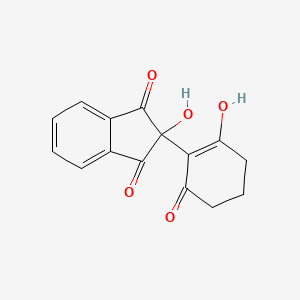

Triazole derivatives exhibit a rich chemistry, engaging in various chemical reactions such as cycloadditions, nucleophilic substitutions, and coordination to metal ions. Their ability to act as ligands for metal complexes has been extensively studied, demonstrating the formation of coordination compounds with different metal ions, which have potential applications in catalysis and materials science. For example, the work by El-Shaieb et al. (2019) explores the reactivity of triazole derivatives towards carbonyl compounds, leading to novel triazolotriazine and triazolophthalazine derivatives (El-Shaieb et al., 2019).

科学的研究の応用

Antimicrobial Applications

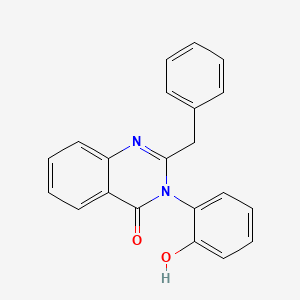

The synthesis of 1,2,4-triazoles starting from isonicotinic acid hydrazide, leading to compounds including 4-[(arylmethylene)amino]-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiols, has shown that these compounds exhibit significant antimicrobial activities. This showcases the compound's potential as a key ingredient in developing new antimicrobial agents (Bayrak et al., 2009). Additionally, the synthesis and pharmacological study of thiazolidinones and Mannich bases of 4-Amino-3-mercapto-5-pyridin-3′-yl-[1,2,4]-triazole highlight the antimicrobial and antitubercular activities of these compounds, further underscoring the relevance of 1,2,4-triazole derivatives in combating microbial infections (Dave et al., 2007).

Applications in Chemical Synthesis

The compound's utility extends to the synthesis of new heterocyclic compounds, as demonstrated by its involvement in the production of Schiff bases, which are pivotal in synthesizing biologically active compounds. These activities are indicative of the compound's versatility and its potential in creating novel therapeutic agents with antimicrobial properties (Bayrak et al., 2009).

Corrosion Inhibition

The synthesis of Schiff’s bases from pyridyl substituted triazoles, including compounds similar to 4-[(1-naphthylmethylene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol, demonstrates their effectiveness as corrosion inhibitors for mild steel in hydrochloric acid solution. This application signifies the compound's potential in industrial applications, particularly in protecting metals from corrosion (Ansari et al., 2014).

Environmental and Biological Sciences Applications

The development of reaction-based fluorescent probes for the discrimination of thiophenols over aliphatic thiols showcases the compound's application in environmental and biological sciences. This highlights its utility in sensitive and selective detection techniques, essential for monitoring pollutants and understanding biological processes (Wang et al., 2012).

作用機序

特性

IUPAC Name |

4-[(E)-naphthalen-1-ylmethylideneamino]-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N5S/c24-18-22-21-17(15-8-4-10-19-11-15)23(18)20-12-14-7-3-6-13-5-1-2-9-16(13)14/h1-12H,(H,22,24)/b20-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXCLLMMVQLCBJM-UDWIEESQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C=NN3C(=NNC3=S)C4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC=C2/C=N/N3C(=NNC3=S)C4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

methanone](/img/structure/B5596909.png)

![2-(trans-4-hydroxycyclohexyl)-9-[(2E)-3-phenylprop-2-en-1-yl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5596915.png)

![(4aR*,7aS*)-N,N-dimethyl-4-[3-(2-pyridinyl)propanoyl]hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxamide 6,6-dioxide](/img/structure/B5596922.png)

![2-{[4-allyl-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5596924.png)

![1-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-3-[(3-methylphenoxy)methyl]piperidine](/img/structure/B5596946.png)

![7-{4-[(3-chlorobenzyl)oxy]-3-ethoxybenzylidene}-3-(difluoromethyl)-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B5596960.png)

![1-{3-[(3R*,4R*)-3-hydroxy-3,4-dimethyl-1-pyrrolidinyl]-3-oxopropyl}-2-azepanone](/img/structure/B5596996.png)

![N-{(3S*,4R*)-1-[(3-amino-2-thienyl)carbonyl]-4-propyl-3-pyrrolidinyl}acetamide](/img/structure/B5597001.png)